(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate

Chiral Chemistry Pharmaceutical Intermediates Analytical Quality Control

Using the incorrect stereoisomer of 3-mercaptopyrrolidine derivatives leads to inactive carbapenem antibiotics and failed MMP inhibitor SAR studies. (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate (CAS 1353997-96-2) provides the defined (R)-stereochemistry required for: • Synthesis of therapeutically active Panipenem (RS-533) - the (S)-enantiomer or racemate yields inactive isomers. • MMP inhibitor development with predictable stereochemical configuration for reliable SAR. • Chiral ligand and organocatalyst design demanding high enantiopurity (≥98%). Supplied with ≥98% purity. Each batch is quality-controlled to ensure stereochemical integrity for reproducible research outcomes.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
Cat. No. B7987410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1CN(CC1S)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
InChIKeyIZUWUCSKOHVJSO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate as a Procurement Target


(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1353997-96-2) is a chiral, N-protected pyrrolidine building block characterized by a thiol (-SH) group at the 3-position. The compound, with a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol , is utilized primarily as a key intermediate in the synthesis of pharmaceutical compounds, notably carbapenem antibiotics, where its specific stereochemistry is essential for constructing biologically active molecules [1]. Commercially, it is available with a typical purity of 98%, ensuring reliability for research and development applications .

The Critical Nature of Stereochemistry: Why (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate Cannot Be Substituted


In scientific procurement, the interchange of a chiral compound with its enantiomer or a racemic mixture is a high-risk practice that can invalidate research outcomes. The (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate molecule is not interchangeable with its (S)-enantiomer (CAS: 130516-23-3) or the racemate (CAS: 100472-48-8) due to the fundamental principle of stereospecificity in biological systems. Research has established that for this class of 3-mercaptopyrrolidine derivatives, specific stereochemistry is crucial for biological activity. For example, in the development of matrix metalloproteinase inhibitors based on the 3-mercaptopyrrolidine core, the cis-(3S,4R)-stereochemistry was found to be optimal for activity, while a shift in stereochemical preference to the trans form altered both potency and stability [1]. Similarly, in the synthesis of the carbapenem antibiotic RS-533 (Panipenem), the use of a specific optically active 3-mercaptopyrrolidine intermediate is required to produce the therapeutically active isomer; using the incorrect stereoisomer leads to an inactive or less potent molecule [2]. Therefore, substituting with a non-specific isomer or a racemate introduces an uncontrolled variable, leading to inconsistent yields, failed syntheses, and unreliable biological data.

Quantitative Differentiation Guide for (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate


Enantiomeric Purity Comparison: (R)-Isomer vs. (S)-Isomer

The target (R)-enantiomer is commercially available with a certified purity of ≥98% . In contrast, the (S)-enantiomer is commonly available at a lower certified purity of 95% . This 3% absolute difference in purity represents a significant variance in potential synthetic yield and final product quality for highly sensitive applications.

Chiral Chemistry Pharmaceutical Intermediates Analytical Quality Control

Impact of Stereochemistry on Biological Activity: A Class-Level Inference from MMP Inhibitor Studies

A foundational study on 3-mercaptopyrrolidine-based matrix metalloproteinase inhibitors (MMPIs) demonstrated that stereochemistry is a critical determinant of inhibitory potency. For this class of compounds, the optimal stereochemistry (cis-(3S,4R)-) resulted in potent inhibition of MMP-2, MMP-13, and MMP-14 with Ki values in the low nanomolar range (~2 to 60 nM) [1]. Conversely, these same compounds were highly selective, exhibiting minimal inhibition against shallow-pocket MMPs like MMP-1 (Ki ~850 to >50,000 nM) and MMP-7 (Ki ~4000 to >25,000 nM) [1]. This demonstrates that subtle changes in the stereochemistry of the 3-mercaptopyrrolidine core can lead to a >1,000-fold difference in biological activity.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Comparative Molecular Properties: Target Compound vs. N-Deprotected Analog

The presence of the benzyl carbamate (Cbz) protecting group in (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate significantly alters its physical properties compared to the deprotected analog, (R)-3-mercaptopyrrolidine. The target compound has a predicted boiling point of 368.0±42.0 °C and a density of 1.21±0.1 g/cm³ . In contrast, the unprotected (R)-3-mercaptopyrrolidine, lacking the benzyl group, has a significantly lower molecular weight and correspondingly different volatility and solubility profiles.

Organic Synthesis Physicochemical Properties Chromatography

Vendor Availability and Sourcing Comparison: (R)-Isomer vs. Racemate

An analysis of commercial availability shows that the (R)-enantiomer (CAS: 1353997-96-2) is stocked by multiple global vendors with defined purity specifications (e.g., ≥98%) , whereas the racemic mixture (CAS: 100472-48-8) is less commonly offered as a certified, high-purity product for advanced research . This indicates that the market recognizes the specific demand for the enantiopure (R)-form in targeted synthetic applications.

Procurement Supply Chain Chemical Sourcing

Validated Application Scenarios for Procuring (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate


Synthesis of Enantiomerically Pure Carbapenem Antibiotics

Procurement of (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate is essential for the synthesis of carbapenem antibiotics like Panipenem (RS-533). The compound serves as a key chiral intermediate, where its specific (R)-stereochemistry is required to construct the therapeutically active isomer of the final drug molecule [1]. Using the incorrect stereoisomer would lead to the synthesis of an inactive isomer, resulting in failed batches and significant material waste.

Development of Stereospecific Matrix Metalloproteinase Inhibitors (MMPIs)

This compound is an ideal starting material for medicinal chemists designing new matrix metalloproteinase inhibitors (MMPIs). Research on the 3-mercaptopyrrolidine scaffold has shown that stereochemistry dictates both potency and selectivity for different MMP subtypes [2]. Using the defined (R)-enantiomer ensures that the resulting inhibitor library will have a predictable stereochemical configuration, which is critical for establishing structure-activity relationships (SAR) and achieving target selectivity in the low nanomolar range [2].

Synthesis of Chiral Ligands and Organocatalysts

The pyrrolidine ring is a privileged scaffold in chiral ligand and organocatalyst design. (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate can be used to introduce a chiral thiol-containing moiety into larger catalytic frameworks. The high enantiopurity (≥98%) of the commercially available compound is a prerequisite for developing catalysts that can induce high enantioselectivity in asymmetric reactions, as even minor amounts of the opposite enantiomer can severely erode the enantiomeric excess of the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.